molecular formula C8H12O3 B14349497 2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one CAS No. 90831-89-3

2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one

Cat. No.: B14349497
CAS No.: 90831-89-3
M. Wt: 156.18 g/mol
InChI Key: ARKJJUHVAVYDAA-UHFFFAOYSA-N
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Description

2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and a suitable base to introduce the hydroxymethoxy group. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexanones, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one exerts its effects involves interactions with various molecular targets. The hydroxymethoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carbonyl group in the cyclohexanone ring can also undergo nucleophilic addition reactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one is unique due to the presence of both a hydroxymethoxy group and a carbonyl group in the cyclohexanone ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

CAS No.

90831-89-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(hydroxymethoxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C8H12O3/c9-6-11-5-7-3-1-2-4-8(7)10/h5,9H,1-4,6H2

InChI Key

ARKJJUHVAVYDAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=COCO)C1

Origin of Product

United States

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